molecular formula C8H10N2O2 B1361603 3,5-Diamino-4-methylbenzoic acid CAS No. 6633-36-9

3,5-Diamino-4-methylbenzoic acid

Cat. No. B1361603
CAS RN: 6633-36-9
M. Wt: 166.18 g/mol
InChI Key: KNWUVCLZVAITFP-UHFFFAOYSA-N
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Description

“3,5-Diamino-4-methylbenzoic acid” is a chemical compound with the linear formula C8H10N2O2 . It has a molecular weight of 166.18 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “3,5-Diamino-4-methylbenzoic acid” is represented by the linear formula C8H10N2O2 .


Physical And Chemical Properties Analysis

“3,5-Diamino-4-methylbenzoic acid” is a solid at room temperature . It has a flash point of 228°C and a boiling point of 453.3°C at 760 mmHg .

Scientific Research Applications

Supramolecular Host-Guest Chemistry

3,5-Dinitro-4-methylbenzoic acid has been noted for its role in supramolecular chemistry, particularly in host-guest interactions. It functions as a host molecule, creating cavities through hydrogen bonding, which can accommodate guest molecules like 2,6-Dimethylnaphthalene, demonstrating its potential in creating novel molecular assemblies (Pedireddi et al., 1998).

Coordination Polymers

In the realm of coordination polymers, 3,5-dinitro-4-methylbenzoic acid shows versatility. It forms cocrystals with 4,4′-bipyridyl, contributing to layered structures that can incorporate molecules like anthracene. Moreover, it's capable of forming a pillared type structure with thionicotinamide, highlighting its utility in constructing diverse molecular architectures (Pedireddi et al., 1998).

Contributions to Crystallography and Thermal Analysis

Crystal Structure Analysis

The compound's role in crystallography is evident from studies on its crystal structure and thermal behaviors. For instance, 3,5-Dinitrobenzoic acid of 3,5-diamino-1,2,4-triazole was synthesized, and its structure was characterized through various methods. Thermal decomposition kinetics of this compound were also explored, providing valuable insights into its stability and safety aspects (Ren et al., 2013).

Thermal Decomposition Studies:

Further research delves into the thermal decomposition of compounds related to 3,5-diamino-4-methylbenzoic acid. The thermal decomposition of 3,5-dinitro-4-methylbenzoic acid was studied using differential calorimetric techniques, highlighting its autocatalytic behavior. The decomposition process was elaborated upon using the Sestak–Berggren model, contributing to a deeper understanding of the compound's thermal stability and reactivity (Sanchirico, 2015).

Safety And Hazards

“3,5-Diamino-4-methylbenzoic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a dark place, in an inert atmosphere, at room temperature .

properties

IUPAC Name

3,5-diamino-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,9-10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWUVCLZVAITFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30288576
Record name 3,5-diamino-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30288576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diamino-4-methylbenzoic acid

CAS RN

6633-36-9
Record name 6633-36-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56684
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-diamino-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30288576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Roche, L Douce - Journal of the Iranian Chemical Society, 2007 - Springer
A series of methyl 3,5-bis(3,4,5-trialkyloxybenzoylamino)-4-methylbenzoates (alkyl = CH 3 (CH 2 ) n−1 , n = 8, 10, 12, 14 and 16) exhibits mesomorphic behavior at temperatures …
Number of citations: 1 link.springer.com
JP Sanchez, AJ Bridges, R Bucsh… - Journal of medicinal …, 1992 - ACS Publications
A series of 8-(trifluoromethyl)-substituted quinolones has been prepared and evaluated for in vitro and in vivo antibacterial activity, and phototolerance in a mouse phototolerance assay. …
Number of citations: 41 pubs.acs.org

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